
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It was first synthesized in the 1930s and has since been used in various studies due to its antibacterial activity against a wide range of microorganisms.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. This inhibition leads to the disruption of the bacterial folate synthesis pathway, which ultimately results in the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, reduce inflammation, and modulate the immune response. It has also been shown to have antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine is its broad-spectrum antibacterial activity, which makes it useful in a wide range of experiments. However, it has been reported to have some limitations, such as the development of bacterial resistance and potential toxicity.
Future Directions
There are several future directions for the use of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine in scientific research. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine is a widely used sulfonamide antibiotic in scientific research. Its broad-spectrum antibacterial activity, mechanism of action, and physiological effects make it a useful tool in various experiments. However, its limitations and potential toxicity should be taken into consideration when using it in laboratory experiments. There are several future directions for the use of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine in scientific research, and further investigation is necessary to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine involves the reaction of 4-chloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with pyridine to form N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine.
Scientific Research Applications
N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. It has also been used in the treatment of various bacterial infections in animals.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIVKRGHVGPIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355969 |
Source


|
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
CAS RN |
63228-67-1 |
Source


|
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



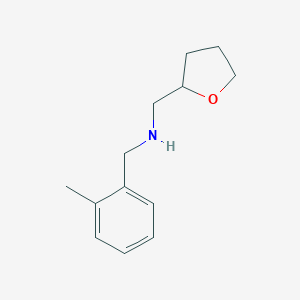

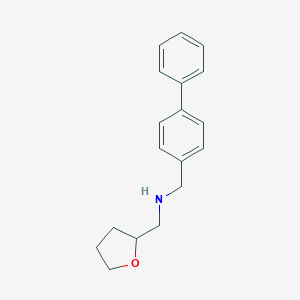

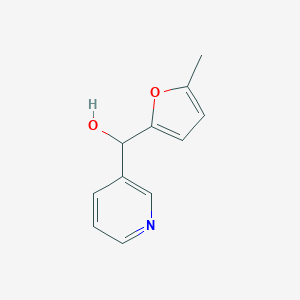
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
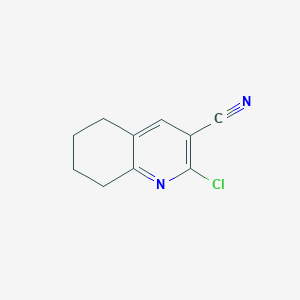

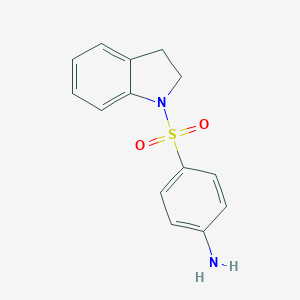
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)